2-[(1S,5R)-6-[(6-fluoroquinolin-2-yl)methylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide
Overview
Description
CHR-3996 is an orally available, selective class I histone deacetylase inhibitor. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression by modifying chromatin structure. CHR-3996 has shown promising activity in preclinical and clinical studies, particularly in the treatment of various cancers .
Preparation Methods
The synthesis of CHR-3996 involves several steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a hydroxamic acid derivative, which is a common structural motif in histone deacetylase inhibitors . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
CHR-3996 undergoes various chemical reactions, primarily involving its interaction with histone deacetylase enzymes. The compound is known to inhibit the deacetylation of histone proteins, leading to an accumulation of acetylated histones and altered gene expression . Common reagents used in these reactions include organic solvents and catalysts that facilitate the binding of CHR-3996 to the active site of histone deacetylase enzymes. The major products formed from these reactions are acetylated histones, which result in changes in chromatin structure and gene expression .
Scientific Research Applications
In chemistry, it serves as a valuable tool for studying the mechanisms of histone deacetylase inhibition and its effects on chromatin structure . In biology, CHR-3996 is used to investigate the role of histone deacetylases in gene regulation and cellular processes . In medicine, CHR-3996 has shown promising results in preclinical and clinical trials for the treatment of various cancers, including solid tumors and hematological malignancies .
Mechanism of Action
CHR-3996 exerts its effects by selectively inhibiting class I histone deacetylase enzymes. The inhibition of these enzymes leads to an accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression . The molecular targets of CHR-3996 include histone deacetylase enzymes 1, 2, and 3, with high potency and selectivity . The pathways involved in the mechanism of action of CHR-3996 include the regulation of gene expression, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
CHR-3996 is unique among histone deacetylase inhibitors due to its selectivity for class I enzymes and its oral bioavailability . Similar compounds include vorinostat, romidepsin, and panobinostat, which are also histone deacetylase inhibitors but differ in their selectivity and administration routes . Vorinostat, for example, is a pan-histone deacetylase inhibitor that is administered orally, while romidepsin is a class I selective inhibitor administered intravenously . The uniqueness of CHR-3996 lies in its favorable toxicity profile and its ability to achieve effective plasma concentrations with oral administration .
Properties
IUPAC Name |
2-[(1S,5R)-6-[(6-fluoroquinolin-2-yl)methylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-13-2-4-17-11(5-13)1-3-14(25-17)8-22-18-15-9-27(10-16(15)18)20-23-6-12(7-24-20)19(28)26-29/h1-7,15-16,18,22,29H,8-10H2,(H,26,28)/t15-,16+,18? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGHOAATPOLDPF-BYICEURKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2NCC3=NC4=C(C=C3)C=C(C=C4)F)CN1C5=NC=C(C=N5)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2NCC3=NC4=C(C=C3)C=C(C=C4)F)CN1C5=NC=C(C=N5)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256448-47-1 | |
Record name | Nanatinostat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256448471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nanatinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NANATINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTL7A418KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.